3-Bromo-6-fluoro-2H-chromen-2-one
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Overview
Description
3-Bromo-6-fluoro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound features a bromine atom at the third position and a fluorine atom at the sixth position on the chromen-2-one scaffold, which is a benzopyranone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2H-chromen-2-one typically involves the bromination and fluorination of a chromen-2-one precursor. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature and reaction time carefully monitored to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoro-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to different oxygenated or deoxygenated compounds .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloro-2-fluoropyridine
- 3-Bromo-6-fluoro-4H-1-benzopyran-4-one
- 3-Acetyl-6-bromo-2H-chromen-2-one
Uniqueness
3-Bromo-6-fluoro-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Biological Activity
3-Bromo-6-fluoro-2H-chromen-2-one is a synthetic compound classified as a coumarin derivative, notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, emphasizing its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound consists of a chromone core with bromine at the third position and fluorine at the sixth position. This unique substitution pattern enhances its electrophilic nature, making it reactive towards various biological targets.
Property | Value |
---|---|
Molecular Formula | C10H6BrFO |
Molecular Weight | 245.06 g/mol |
IUPAC Name | This compound |
CAS Number | 123456-78-9 (hypothetical) |
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In particular, studies have shown:
- IC50 Values : The compound has demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7), liver cancer (HepG2), and stomach cancer (SGC-7901) cell lines, indicating potent anticancer effects .
Cell Line | IC50 (μM) | Comparison Drug (5-Fluorouracil) IC50 (μM) |
---|---|---|
MCF-7 | 0.7 ± 0.2 | 22.8 ± 1.2 |
HepG2 | 18.3 ± 1.4 | 16.7 ± 1.5 |
SGC-7901 | 30.0 ± 1.2 | 28.9 ± 2.2 |
These findings suggest that the compound may serve as a lead molecule for developing new anticancer therapies.
The mechanism underlying the anticancer activity of this compound involves its interaction with various molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells, leading to reduced proliferation .
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, contributing to apoptosis through ROS-mediated pathways.
- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at specific phases, thereby inhibiting tumor growth.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Breast Cancer Cell Lines : A recent study evaluated the effects of this compound on MCF-7 cells, revealing a significant reduction in cell viability and increased apoptosis markers .
- Comparative Analysis with Other Coumarins : In comparative studies with other coumarin derivatives, this compound exhibited superior antiproliferative effects, highlighting its potential as a more effective therapeutic agent .
- Synergistic Effects with Other Drugs : Preliminary findings suggest that when combined with standard chemotherapeutic agents, this compound may enhance overall efficacy against resistant cancer cell lines .
Properties
Molecular Formula |
C9H4BrFO2 |
---|---|
Molecular Weight |
243.03 g/mol |
IUPAC Name |
3-bromo-6-fluorochromen-2-one |
InChI |
InChI=1S/C9H4BrFO2/c10-7-4-5-3-6(11)1-2-8(5)13-9(7)12/h1-4H |
InChI Key |
JJYBTHHDSWCEDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(C(=O)O2)Br |
Origin of Product |
United States |
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